7-Sulfo-ursodeoxycholic Acid Disodium Salt
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Overview
Description
7-Sulfo-ursodeoxycholic Acid Disodium Salt is a sulfated derivative of ursodeoxycholic acid, a bile acid that is naturally present in the human body. This compound is known for its potential therapeutic applications, particularly in the treatment of liver diseases and gallstones. It is characterized by its molecular formula C24H38Na2O7S and a molecular weight of 516.60 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-Sulfo-ursodeoxycholic Acid Disodium Salt typically involves the sulfonation of ursodeoxycholic acid. This process can be carried out using sulfur trioxide-pyridine complex in an aprotic solvent such as dimethylformamide. The reaction is usually conducted at low temperatures to prevent decomposition of the product .
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The process includes the sulfonation step followed by neutralization with sodium hydroxide to form the disodium salt .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, particularly at the hydroxyl groups.
Reduction: The compound is relatively stable under reducing conditions.
Substitution: Sulfonate groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Nucleophiles like amines and thiols can react with the sulfonate group.
Major Products:
Oxidation: Oxidized derivatives of the bile acid.
Reduction: Reduced forms of the bile acid.
Substitution: Substituted bile acid derivatives.
Scientific Research Applications
7-Sulfo-ursodeoxycholic Acid Disodium Salt has a wide range of applications in scientific research:
Chemistry: Used as a reference standard in analytical chemistry.
Biology: Studied for its role in cellular signaling and metabolism.
Medicine: Investigated for its potential in treating liver diseases, gallstones, and inflammatory bowel diseases.
Industry: Utilized in the formulation of pharmaceuticals and as a biochemical reagent .
Mechanism of Action
The mechanism of action of 7-Sulfo-ursodeoxycholic Acid Disodium Salt involves its interaction with bile acids and cholesterol. It helps in reducing cholesterol absorption in the intestine and promotes the dissolution of cholesterol gallstones. The compound also exerts anti-inflammatory effects by modulating the immune response and protecting liver cells from bile acid-induced apoptosis .
Comparison with Similar Compounds
Ursodeoxycholic Acid: The parent compound, used for similar therapeutic purposes.
Chenodeoxycholic Acid: Another bile acid with similar properties but different hydroxylation pattern.
Tauro-ursodeoxycholic Acid: A taurine-conjugated form of ursodeoxycholic acid with enhanced solubility .
Uniqueness: 7-Sulfo-ursodeoxycholic Acid Disodium Salt is unique due to its sulfonate group, which imparts distinct chemical properties and enhances its solubility in water. This makes it particularly useful in certain pharmaceutical formulations and research applications .
Properties
CAS No. |
191286-16-5 |
---|---|
Molecular Formula |
C₂₄H₃₈Na₂O₇S |
Molecular Weight |
516.6 |
Synonyms |
7-Hydroxy-3-(sulfooxy)-, Disodium Salt Cholan-24-oic Acid |
Origin of Product |
United States |
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